Cas no 1807266-89-2 (Ethyl 2-chloro-6-cyano-3-ethylphenylacetate)

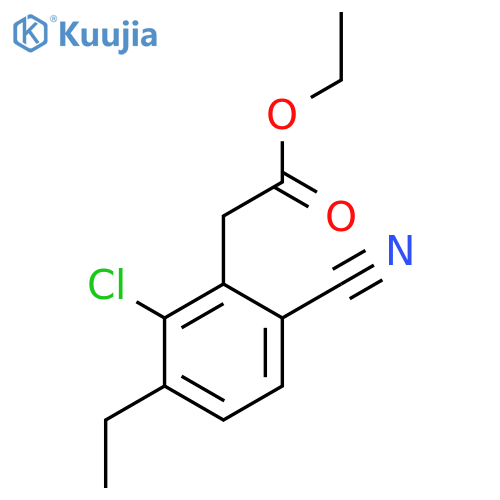

1807266-89-2 structure

商品名:Ethyl 2-chloro-6-cyano-3-ethylphenylacetate

CAS番号:1807266-89-2

MF:C13H14ClNO2

メガワット:251.708762645721

CID:5038315

Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-6-cyano-3-ethylphenylacetate

-

- インチ: 1S/C13H14ClNO2/c1-3-9-5-6-10(8-15)11(13(9)14)7-12(16)17-4-2/h5-6H,3-4,7H2,1-2H3

- InChIKey: IQBBLIMUPOTIOW-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C#N)C=1CC(=O)OCC)CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 50.1

Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010000831-1g |

Ethyl 2-chloro-6-cyano-3-ethylphenylacetate |

1807266-89-2 | 97% | 1g |

1,519.80 USD | 2021-07-06 |

Ethyl 2-chloro-6-cyano-3-ethylphenylacetate 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

1807266-89-2 (Ethyl 2-chloro-6-cyano-3-ethylphenylacetate) 関連製品

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量